molecular formula C12H17NO2 B8801220 N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine CAS No. 625437-32-3

N-[(3,4-dimethoxyphenyl)methyl]cyclopropanamine

Cat. No. B8801220
Key on ui cas rn: 625437-32-3
M. Wt: 207.27 g/mol
InChI Key: ORZRHMRDNOCKDU-UHFFFAOYSA-N
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Patent
US07427613B2

Procedure details

Synthesized according to typical procedure J from 3,4-dimethoxybenzaldehyde and cyclopropylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[CH:13]1([NH2:16])[CH2:15][CH2:14]1>>[CH:13]1([NH:16][CH2:6][C:5]2[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:3]([O:2][CH3:1])[CH:4]=2)[CH2:15][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized

Outcomes

Product
Name
Type
Smiles
C1(CC1)NCC1=CC(=C(C=C1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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